molecular formula C5H7N3O B13837630 N-Methyl-D3-carbamoylimidazole

N-Methyl-D3-carbamoylimidazole

Cat. No.: B13837630
M. Wt: 128.15 g/mol
InChI Key: CWUCFKUUTSQSSZ-FIBGUPNXSA-N
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Description

N-Methyl-D3-carbamoylimidazole is a deuterated derivative of N-methyl carbamoylimidazole, characterized by the presence of three deuterium atoms. It is a stable, crystalline compound with the molecular formula C5H4D3N3O and a molecular weight of 128.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D3-carbamoylimidazole typically involves the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). The reaction proceeds in the presence of a base such as triethylamine, resulting in the formation of this compound . This method is scalable and can be performed in both organic solvents and water, yielding the product in high purity and excellent yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of CDI and methylamine hydrochloride, as described above. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D3-carbamoylimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound include:

Mechanism of Action

The mechanism of action of N-Methyl-D3-carbamoylimidazole involves its reactivity as a methyl isocyanate substitute. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form N-methylureas, carbamates, and thiocarbamates . This reactivity is facilitated by the presence of the carbamoyl group, which undergoes nucleophilic addition reactions.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

128.15 g/mol

IUPAC Name

N-(trideuteriomethyl)imidazole-1-carboxamide

InChI

InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3

InChI Key

CWUCFKUUTSQSSZ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)N1C=CN=C1

Canonical SMILES

CNC(=O)N1C=CN=C1

Origin of Product

United States

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